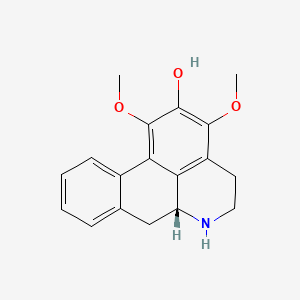silane CAS No. 80239-20-9](/img/structure/B14429194.png)
[(2,4-Dimethylpent-2-en-3-yl)oxy](triethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylpent-2-en-3-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group derived from 2,4-dimethylpent-2-en-3-ol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpent-2-en-3-yl)oxysilane typically involves the reaction of 2,4-dimethylpent-2-en-3-ol with triethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an alkoxide intermediate, which subsequently reacts with the chlorosilane to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods
On an industrial scale, the production of (2,4-Dimethylpent-2-en-3-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems and reactors can help in maintaining the desired reaction conditions and improving the overall yield and purity of the product.
化学反応の分析
Types of Reactions
(2,4-Dimethylpent-2-en-3-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The alkoxy group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the alkoxy group under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: New organosilicon compounds with varied functional groups.
科学的研究の応用
(2,4-Dimethylpent-2-en-3-yl)oxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of (2,4-Dimethylpent-2-en-3-yl)oxysilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The alkoxy group can act as a leaving group, facilitating substitution reactions and the formation of new bonds.
類似化合物との比較
Similar Compounds
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the silicon and alkoxy groups.
Phthalic acid, di(2,4-dimethylpent-3-yl) ester: An ester with a similar alkyl group but different functional groups.
2,4-Dimethylpent-2-en: An alkene with a similar carbon skeleton but lacking the silicon and alkoxy groups.
Uniqueness
(2,4-Dimethylpent-2-en-3-yl)oxysilane is unique due to the presence of the silicon atom bonded to three ethyl groups and an alkoxy group. This structural feature imparts unique chemical properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
80239-20-9 |
|---|---|
分子式 |
C13H28OSi |
分子量 |
228.45 g/mol |
IUPAC名 |
2,4-dimethylpent-2-en-3-yloxy(triethyl)silane |
InChI |
InChI=1S/C13H28OSi/c1-8-15(9-2,10-3)14-13(11(4)5)12(6)7/h11H,8-10H2,1-7H3 |
InChIキー |
UXXRCYQQOOQRLI-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC(=C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


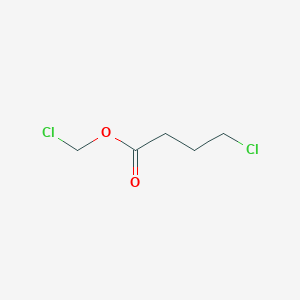

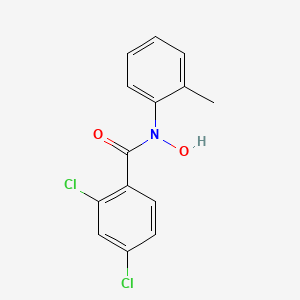
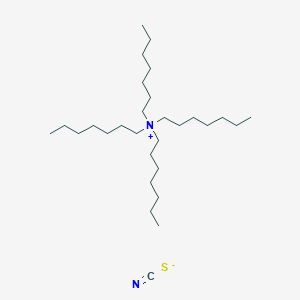

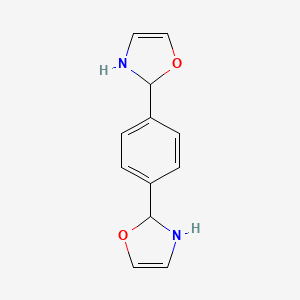
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
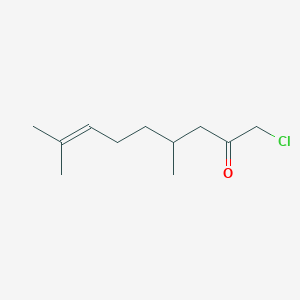



![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
